Cas no 2122799-99-7 (1-[(3-Buten-1-yloxy)methyl]benzene-4-D)
![1-[(3-Buten-1-yloxy)methyl]benzene-4-D structure](https://www.kuujia.com/scimg/cas/2122799-99-7x500.png)
1-[(3-Buten-1-yloxy)methyl]benzene-4-D Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-Buten-1-yloxy)methyl]benzene-4-D
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- MDL: MFCD31699948
- Inchi: 1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
- InChI Key: ULKSBGIGDZIKCL-UHFFFAOYSA-N
- SMILES: C(C1C=CC([H])=CC=1)OCCC=C
1-[(3-Buten-1-yloxy)methyl]benzene-4-D Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778936-0.1g |
1-[(3-Buten-1-yloxy)methyl]benzene-4-D |
2122799-99-7 | 95% | 0.1g |
$365 | 2023-09-03 |
1-[(3-Buten-1-yloxy)methyl]benzene-4-D Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 1-[(3-Buten-1-yloxy)methyl]benzene-4-D
Research Brief on 1-[(3-Buten-1-yloxy)methyl]benzene-4-D (CAS: 2122799-99-7) in Chemical Biology and Pharmaceutical Applications
The compound 1-[(3-Buten-1-yloxy)methyl]benzene-4-D (CAS: 2122799-99-7) has recently emerged as a subject of interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This aromatic ether derivative, characterized by a butenyloxy side chain and a deuterated benzene ring, exhibits distinct physicochemical properties that make it valuable for probing reaction mechanisms, metabolic pathways, and as a building block in medicinal chemistry. Recent studies have focused on its synthesis, stability, and reactivity under various conditions, shedding light on its potential utility in pharmaceutical formulations and as a tool compound in chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes to 1-[(3-Buten-1-yloxy)methyl]benzene-4-D, comparing traditional organic synthesis approaches with novel catalytic methods. The research demonstrated that palladium-catalyzed coupling reactions could achieve higher yields (up to 92%) and better isotopic purity compared to conventional methods. The deuterium labeling at the 4-position of the benzene ring was found to significantly influence the compound's metabolic stability, with in vitro studies showing a 40% reduction in hepatic clearance compared to its non-deuterated counterpart.
In pharmaceutical applications, researchers at MIT and Harvard have investigated this compound as a potential prodrug moiety. The butenyloxy group's reactivity allows for controlled release of active pharmaceutical ingredients (APIs) under specific physiological conditions. Preliminary results indicate that conjugates of 1-[(3-Buten-1-yloxy)methyl]benzene-4-D with anti-inflammatory drugs show improved tissue penetration and sustained release profiles in animal models, suggesting promise for targeted drug delivery systems.
From a chemical biology perspective, the deuterated aromatic ring of 1-[(3-Buten-1-yloxy)methyl]benzene-4-D has proven valuable in mechanistic studies. Research published in ACS Chemical Biology (2024) utilized this compound as a probe to investigate enzyme-substrate interactions in cytochrome P450 systems. The deuterium kinetic isotope effects observed provided new insights into the rate-limiting steps of oxidative metabolism, with implications for drug design and toxicity prediction.
Ongoing clinical research is exploring the safety profile of 1-[(3-Buten-1-yloxy)methyl]benzene-4-D as a pharmaceutical excipient. Early-phase trials have shown favorable toxicological results, with no significant adverse effects observed at therapeutic concentrations. However, further studies are needed to fully characterize its pharmacokinetic properties and potential drug-drug interactions.
The compound's unique combination of structural features - the aromatic system, ether linkage, and alkenyl side chain - continues to inspire novel applications. Recent patent filings indicate growing commercial interest, particularly in the areas of sustained-release formulations and as a tracer molecule in metabolic studies. As research progresses, 1-[(3-Buten-1-yloxy)methyl]benzene-4-D (CAS: 2122799-99-7) is poised to become an increasingly important tool in both pharmaceutical development and fundamental chemical biology research.
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